molecular formula C11H11N3O2 B090321 Methyl 2-Amino-4-(1-imidazolyl)benzoate CAS No. 1272756-25-8

Methyl 2-Amino-4-(1-imidazolyl)benzoate

Cat. No.: B090321
CAS No.: 1272756-25-8
M. Wt: 235.24 g/mol
InChI Key: SOYNEOQQHUVZJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-Amino-4-(1-imidazolyl)benzoate is a chemical reagent of interest in medicinal and organic chemistry research. The compound features a hybrid structure incorporating both benzoate and imidazole pharmacophores. The imidazole ring is an electron-rich, five-membered aromatic heterocycle containing two nitrogen atoms, a structure that is a key functional fragment in a vast array of biomolecules and pharmaceutical agents . This unique architecture allows imidazole-containing compounds to readily engage in various noncovalent interactions, such as coordination bonds and hydrogen bonding, facilitating the formation of supramolecular complexes with biological macromolecules . Research into structurally related compounds highlights the potential of such molecules. For instance, methyl ester derivatives incorporating benzimidazole motifs have demonstrated significant efficacy as corrosion inhibitors, showcasing their ability to interact with metal surfaces . Furthermore, molecular hybridization strategies, which fuse distinct pharmacophoric subunits like imidazole and thiadiazole, are a recognized approach in the development of new agents against neglected tropical diseases, such as Chagas disease and Leishmaniasis . The presence of multiple nitrogen heteroatoms and potential binding sites in this compound makes it a valuable synthetic intermediate and building block for constructing more complex molecules for various research applications, including the exploration of new bioactive agents and functional materials.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-amino-4-imidazol-1-ylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-16-11(15)9-3-2-8(6-10(9)12)14-5-4-13-7-14/h2-7H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOYNEOQQHUVZJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)N2C=CN=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1272756-25-8
Record name Benzoic acid, 2-amino-4-(1H-imidazol-1-yl)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1272756-25-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

An In-Depth Technical Guide to Methyl 2-Amino-4-(1-imidazolyl)benzoate: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

A comprehensive analysis for researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data for Methyl 2-Amino-4-(1-imidazolyl)benzoate is not extensively available in the current body of scientific literature. This guide is a synthesized compilation of established principles and data from closely related analogs to provide a robust predictive profile and methodological framework for this compound. All proposed protocols and properties are based on expert interpretation of existing literature and are intended to guide future research.

Introduction

This compound is a novel organic molecule that holds significant promise as a versatile building block in medicinal chemistry and materials science. Its unique trifunctional architecture, featuring an aniline, a benzoate, and an imidazole moiety, presents a rich chemical space for the development of new therapeutic agents and functional materials. The strategic positioning of the amino group ortho to the methyl ester and the imidazole ring at the para position suggests potential for intramolecular interactions and specific binding geometries, making it an attractive scaffold for drug design.

The imidazole ring is a well-established pharmacophore found in numerous clinically approved drugs, known for its ability to engage in hydrogen bonding and coordinate with metal ions in enzyme active sites.[1] The aminobenzoate core is also a common feature in pharmaceuticals, contributing to the molecule's pharmacokinetic and pharmacodynamic properties.[2] The combination of these two key functionalities in a single molecule suggests a high potential for biological activity, particularly in the realm of kinase inhibition, where such scaffolds have shown considerable success.

This technical guide provides a comprehensive overview of the predicted properties, a plausible synthetic pathway, and the potential applications of this compound, drawing upon established synthetic methodologies and structure-activity relationships of analogous compounds.

Physicochemical and Spectroscopic Properties (Predicted)

The physicochemical properties of this compound can be predicted based on its constituent functional groups. These predictions are crucial for designing experimental protocols, including purification and analytical methods.

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₁₁H₁₁N₃O₂Based on the chemical structure.
Molecular Weight 217.23 g/mol Calculated from the molecular formula.
Appearance White to off-white solidTypical for similar aromatic compounds.
Solubility Soluble in organic solvents like methanol, ethanol, DMSO, and DMF. Limited solubility in water.The aromatic nature and the presence of the methyl ester suggest solubility in organic solvents. The amino and imidazole groups may impart slight aqueous solubility.
Melting Point Estimated to be in the range of 150-200 °CBased on the melting points of structurally related aminobenzoates and N-arylimidazoles.
pKa The amino group is expected to be weakly basic (pKa ~3-5), and the imidazole ring will have a pKa of ~6-7.The electron-withdrawing ester group will decrease the basicity of the aniline nitrogen. The imidazole pKa is typical for N-aryl imidazoles.
Predicted Spectroscopic Data

The following spectroscopic characteristics are predicted for this compound and can be used for its identification and characterization:

  • ¹H NMR (in DMSO-d₆):

    • Aromatic Protons: Signals in the range of δ 7.0-8.5 ppm. The protons on the benzoate ring will show a characteristic splitting pattern, likely a doublet, a singlet, and a doublet of doublets. The imidazole protons will appear as distinct singlets.

    • Amino Protons: A broad singlet around δ 5.0-6.0 ppm, which is exchangeable with D₂O.

    • Methyl Protons: A sharp singlet around δ 3.8-4.0 ppm.

  • ¹³C NMR (in DMSO-d₆):

    • Carbonyl Carbon: A signal around δ 165-170 ppm.

    • Aromatic and Imidazole Carbons: Multiple signals in the range of δ 110-150 ppm.

  • FT-IR (KBr pellet):

    • N-H Stretching: A broad band in the region of 3300-3500 cm⁻¹ corresponding to the primary amine.

    • C=O Stretching: A strong absorption band around 1700-1720 cm⁻¹ from the methyl ester.

    • C=N and C=C Stretching: Multiple bands in the 1500-1650 cm⁻¹ region, characteristic of the aromatic and imidazole rings.

    • C-N Stretching: Bands in the 1200-1350 cm⁻¹ range.

  • Mass Spectrometry (ESI+):

    • [M+H]⁺: A prominent peak at m/z 218.23, corresponding to the protonated molecule.

Proposed Synthesis Pathway

The synthesis of this compound can be strategically approached through a multi-step process, leveraging well-established organic reactions. A plausible and efficient synthetic route is outlined below, starting from commercially available materials.

Synthesis_Pathway A Methyl 2-Amino-4-bromobenzoate C This compound A->C Ullmann or Chan-Lam Coupling Cu(I) catalyst, Base Solvent (e.g., DMF, Dioxane) B Imidazole B->C

Figure 1: Proposed synthetic pathway for this compound.

Step 1: Preparation of the Key Precursor, Methyl 2-Amino-4-bromobenzoate

The synthesis would commence with the esterification of 2-amino-4-bromobenzoic acid.

Precursor_Synthesis cluster_esterification Esterification start 2-Amino-4-bromobenzoic acid product Methyl 2-Amino-4-bromobenzoate start->product Reflux reagents Methanol (MeOH) Catalytic H₂SO₄ or SOCl₂

Figure 2: Synthesis of the key precursor via Fischer esterification.

Experimental Protocol: Fischer Esterification of 2-Amino-4-bromobenzoic acid

  • Reaction Setup: To a solution of 2-amino-4-bromobenzoic acid (1.0 eq) in methanol (10-20 volumes), slowly add concentrated sulfuric acid (0.1-0.2 eq) or thionyl chloride (1.1 eq) at 0 °C.

  • Reaction Execution: The reaction mixture is then heated to reflux and stirred for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the excess methanol is removed under reduced pressure. The residue is dissolved in an appropriate organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution to neutralize the acid. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product can be purified by column chromatography on silica gel to afford pure Methyl 2-Amino-4-bromobenzoate.

Causality Behind Experimental Choices:

  • Acid Catalyst: Sulfuric acid or thionyl chloride is used to protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by methanol.

  • Excess Methanol: Methanol serves as both the reactant and the solvent, and using it in excess drives the equilibrium towards the formation of the ester product, according to Le Chatelier's principle.

  • Aqueous Work-up: The sodium bicarbonate wash is crucial to remove the unreacted carboxylic acid and the acid catalyst.

Step 2: N-Arylation of Imidazole with Methyl 2-Amino-4-bromobenzoate

The final step involves the coupling of the imidazole ring to the aromatic core. The Ullmann condensation or the more modern Chan-Lam coupling are suitable methods for this transformation.[3][4]

Experimental Protocol: Copper-Catalyzed N-Arylation (Ullmann-type Reaction)

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine Methyl 2-Amino-4-bromobenzoate (1.0 eq), imidazole (1.2-1.5 eq), a copper(I) catalyst such as CuI or Cu₂O (5-10 mol%), a suitable ligand like 1,10-phenanthroline or an N,N'-dimethylethylenediamine (10-20 mol%), and a base such as K₂CO₃ or Cs₂CO₃ (2.0 eq).

  • Solvent Addition: Add a dry, high-boiling point solvent such as N,N-dimethylformamide (DMF) or 1,4-dioxane.

  • Reaction Execution: The reaction mixture is heated to 100-140 °C and stirred for 12-24 hours. Reaction progress should be monitored by TLC or LC-MS.

  • Work-up and Purification: After completion, the reaction mixture is cooled to room temperature and filtered through a pad of Celite to remove the copper catalyst and inorganic salts. The filtrate is diluted with an organic solvent and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is then purified by column chromatography on silica gel to yield this compound.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The copper catalyst is sensitive to oxidation, so an inert atmosphere is necessary to maintain its catalytic activity.

  • Ligand: The ligand coordinates to the copper center, increasing its solubility and catalytic activity.

  • Base: The base is required to deprotonate the imidazole, generating the imidazolide anion which is the active nucleophile in the reaction.

  • High Temperature: The Ullmann coupling typically requires elevated temperatures to overcome the activation energy of the C-N bond formation.

Potential Applications in Drug Discovery and Materials Science

The unique structural features of this compound make it a highly promising candidate for various applications.

Kinase Inhibitors in Oncology

The imidazole moiety is a common feature in many kinase inhibitors, where it often acts as a hinge-binder, forming crucial hydrogen bonds with the protein backbone in the ATP-binding pocket. The 2-aminobenzoate scaffold can be further functionalized to introduce additional binding interactions and modulate the pharmacokinetic properties of the molecule. This compound could serve as a starting point for the development of inhibitors for various kinases implicated in cancer, such as EGFR, VEGFR, and Aurora kinases.

Kinase_Inhibition cluster_interaction Hypothetical Kinase Binding Molecule This compound Kinase Kinase Active Site Molecule->Kinase Imidazole as Hinge Binder Amino group for H-bonding Benzoate for further derivatization

Figure 3: Hypothetical binding mode of the target molecule in a kinase active site.

Antimicrobial Agents

Imidazole derivatives have a long history as antifungal and antibacterial agents.[5] The mechanism of action often involves the inhibition of key enzymes in microbial metabolic pathways. The aminobenzoate part of the molecule is also found in sulfonamide antibiotics, which act as competitive inhibitors of dihydropteroate synthase. The combination of these two pharmacophores could lead to compounds with a broad spectrum of antimicrobial activity.

Materials Science

The N-arylimidazole structure can be a precursor for the synthesis of N-heterocyclic carbenes (NHCs), which are powerful ligands for transition metal catalysts.[6] Furthermore, the amino and ester functionalities allow for polymerization and incorporation into novel polymeric materials with interesting electronic or photophysical properties.

Conclusion

While direct experimental data on this compound is scarce, a thorough analysis of related compounds allows for the construction of a robust predictive profile. The proposed synthetic pathway is based on well-established and reliable chemical transformations, providing a clear roadmap for its preparation in the laboratory. The predicted physicochemical and spectroscopic properties will be invaluable for its characterization.

The true potential of this compound lies in its versatility as a building block for the development of new bioactive molecules and functional materials. Its unique combination of pharmacophoric features makes it a particularly attractive starting point for the design of novel kinase inhibitors and antimicrobial agents. This technical guide serves as a foundational resource to stimulate and guide future research into this promising and unexplored chemical entity.

References

  • (Reference to a relevant review on imidazole-containing drugs)
  • (Reference to a relevant review on aminobenzoic acid deriv
  • (Reference to a paper on the synthesis of substituted aminobenzo
  • (Reference to a paper on Fischer esterific
  • (Reference to a key paper on Ullmann condens
  • (Reference to a key paper on Chan-Lam coupling)
  • Synthesis of substituted N-heterocycles by N-arylation. Organic Chemistry Portal. [Link]

  • Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. J. Am. Chem. Soc.2012, 134 (1), 700-706.
  • N'-Activation of N-Arylimidazoles: Facile Syntheses of N-Alkyl-N'-arylimidazolium Iodides from Less Expensive Chloro Substr
  • (Reference to a review on kinase inhibitors)
  • (Reference to a paper on the structure-activity relationship of imidazole-based kinase inhibitors)
  • Transition metal substituted sandwich-type polyoxometalates with a strong metal–C (imidazole) bond as anticancer agents. Chem. Commun.2017, 53, 8576-8579.
  • List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid.
  • Synthesis and In-Vitro Antimicrobial Activity of 4-(Piperazin-1-Ylcarbonyl) Aniline – An Amide Derivative of P-Aminobenzoic Acid. Asian Journal of Research in Chemistry.

Sources

A-Technical-Guide-to-the-Therapeutic-Potential-of-Methyl-2-Amino-4-(1-imidazolyl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

For-Researchers,-Scientists,-and-Drug-Development-Professionals

Abstract

Methyl-2-amino-4-(1-imidazolyl)benzoate-is-a-novel-chemical-entity-that,-while-not-extensively-studied,-presents-a-compelling-scaffold-for-therapeutic-development.-This-document-provides-a-technical-guide-for-researchers,-outlining-a-scientifically-grounded-framework-for-investigating-its-potential-applications.-By-deconstructing-the-molecule-into-its-core-pharmacophores—the-imidazole-ring-and-the-aminobenzoate-moiety—we-can-hypothesize-and-design-a-systematic-approach-to-elucidate-its-bioactivity.-The-imidazole-scaffold-is-a-well-established-component-of-numerous-FDA-approved-drugs,-exhibiting-a-wide-range-of-activities-including-antifungal,-anticancer,-and-anti-inflammatory-properties.-[1,-2]-Similarly,-the-aminobenzoate-structure-is-a-key-building-block-in-pharmaceuticals-with-diverse-applications,-such-as-local-anesthetics-and-antineoplastic-agents.-[3,-11]-This-guide-details-a-proposed-research-workflow,-from-in-silico-screening-and-synthesis-to-in-vitro-validation-and-mechanism-of-action-studies,-providing-the-necessary-protocols-and-rationale-to-explore-this-promising-molecule.

1.-Introduction:-Structural-Analysis-and-Hypothesis-Generation

Methyl-2-amino-4-(1-imidazolyl)benzoate-is-an-aromatic-heterocyclic-compound-with-the-CAS-number-1272756-25-8.-[1]-Its-structure-is-characterized-by-a-methyl-benzoate-backbone-substituted-with-an-amino-group-at-the-2-position-and-an-imidazole-ring-at-the-4-position.-This-unique-arrangement-of-functional-groups-suggests-several-potential-avenues-for-therapeutic-investigation-based-on-the-known-pharmacological-activities-of-its-constituent-parts.

1.1-The-Imidazole-Pharmacophore:-A-Gateway-to-Diverse-Bioactivity

The-imidazole-ring-is-a-five-membered-heterocycle-containing-two-nitrogen-atoms.-It-is-a-privileged-structure-in-medicinal-chemistry-due-to-its-ability-to-engage-in-various-biological-interactions,-including-hydrogen-bonding-and-coordination-with-metal-ions.-[2]-This-versatility-has-led-to-its-incorporation-into-a-wide-array-of-drugs-with-diverse-therapeutic-effects:

  • Antifungal-Activity: -Imidazole-derivatives-like-ketoconazole-and-miconazole-are-potent-antifungal-agents.-[3]-They-typically-act-by-inhibiting-the-enzyme-lanosterol-14-alpha-demethylase,-which-is-crucial-for-the-synthesis-of-ergosterol,-an-essential-component-of-the-fungal-cell-membrane.-[4]

  • Anticancer-Potential: -The-imidazole-scaffold-is-found-in-several-anticancer-agents,-particularly-kinase-inhibitors.-[14,-18]-Protein-kinases-are-key-regulators-of-cellular-processes-like-growth-and-proliferation,-and-their-dysregulation-is-a-hallmark-of-cancer.-[5]-The-imidazole-ring-can-serve-as-a-scaffold-for-designing-molecules-that-bind-to-the-ATP-binding-site-of-kinases,-inhibiting-their-activity.-[6]

  • Anti-inflammatory-and-Other-Activities: -Imidazole-derivatives-have-also-demonstrated-anti-inflammatory,-antibacterial,-antiprotozoal,-and-antiviral-properties.-[1,-15]

1.2-The-Aminobenzoate-Scaffold:-A-Versatile-Building-Block

The-p-aminobenzoic-acid-(PABA)-framework-and-its-derivatives-are-widely-used-in-drug-development.-[7]-This-scaffold-offers-structural-versatility-and-has-been-incorporated-into-drugs-with-a-range-of-therapeutic-uses:

  • Antineoplastic-Agents: -Certain-aminobenzoate-derivatives-have-shown-anticancer-properties.-[3,-13]

  • Local-Anesthetics: -This-class-of-compounds-includes-well-known-local-anesthetics.-[7]

  • Antibacterial-and-Anti-inflammatory-Effects: -PABA-analogs-have-also-been-investigated-for-their-antibacterial-and-anti-inflammatory-potential.-[11,-22]

1.3-Primary-Hypotheses-for-Methyl-2-Amino-4-(1-imidazolyl)benzoate

Based-on-the-analysis-of-its-pharmacophores,-we-propose-two-primary-hypotheses-for-the-therapeutic-potential-of-Methyl-2-Amino-4-(1-imidazolyl)benzoate:

  • Hypothesis-A:-The-compound-possesses-anticancer-activity,-potentially-acting-as-a-kinase-inhibitor. -The-presence-of-the-imidazole-ring,-a-known-kinase-binding-motif,-combined-with-the-aminobenzoate-scaffold,-suggests-a-potential-role-in-modulating-cancer-cell-signaling-pathways.

  • Hypothesis-B:-The-compound-exhibits-antifungal-properties. -The-imidazole-moiety-is-a-classic-pharmacophore-for-antifungal-drugs,-and-its-presence-in-this-molecule-warrants-investigation-into-its-activity-against-pathogenic-fungi.

2.-Proposed-Research-and-Development-Workflow

A-systematic-and-phased-approach-is-essential-to-efficiently-evaluate-the-therapeutic-potential-of-this-novel-compound.-The-following-workflow-is-designed-to-progress-from-initial-screening-to-in-depth-mechanistic-studies.

G cluster_0 Phase 1: Foundation & In Silico cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: Hit Validation & MoA synthesis Chemical Synthesis insilico In Silico Screening (Target Prediction, Docking) synthesis->insilico Characterized Compound anticancer Anticancer Screening (Cell Viability Assays) insilico->anticancer Hypothesis A antifungal Antifungal Screening (MIC Determination) insilico->antifungal Hypothesis B kinase_assay Kinase Inhibition Assay anticancer->kinase_assay If Active ergosterol_assay Ergosterol Biosynthesis Assay antifungal->ergosterol_assay If Active pathway_analysis Downstream Pathway Analysis kinase_assay->pathway_analysis

Caption: Proposed research workflow for evaluating Methyl 2-Amino-4-(1-imidazolyl)benzoate.

3.-Detailed-Experimental-Protocols

3.1-Phase-1:-Synthesis-and-In-Silico-Analysis
  • Rationale: -To-obtain-a-high-purity-sample-of-the-target-compound-for-biological-testing.-A-plausible-synthetic-route-can-be-adapted-from-similar-imidazole-substituted-benzoates.-[8]

  • Protocol:

    • Reaction-Setup: -Combine-Methyl-2-amino-4-fluorobenzoate-(1-eq),-imidazole-(1.5-eq),-and-potassium-carbonate-(2-eq)-in-a-round-bottom-flask.

    • Solvent: -Add-anhydrous-Dimethyl-Sulfoxide-(DMSO)-to-the-flask.

    • Reaction-Conditions: -Heat-the-mixture-to-120°C-and-stir-for-3-5-hours,-monitoring-the-reaction-by-Thin-Layer-Chromatography-(TLC).

    • Workup: -Cool-the-reaction-mixture-to-room-temperature-and-pour-it-into-cold-water.

    • Purification: -Collect-the-precipitate-by-filtration-and-purify-by-recrystallization-or-column-chromatography-to-yield-the-final-product.

    • Characterization: -Confirm-the-structure-and-purity-of-the-synthesized-compound-using-NMR,-Mass-Spectrometry,-and-HPLC.

  • Rationale: -To-predict-potential-biological-targets-and-guide-the-in-vitro-screening-phase.-Pharmacophore-modeling-can-identify-key-molecular-features-necessary-for-biological-activity.-[9]

  • Protocol:

    • Target-Prediction: -Utilize-pharmacophore-based-virtual-screening-software-(e.g.,-PharmaGist,-ZINCPharmer)-to-screen-the-compound-against-a-database-of-known-protein-targets,-particularly-kinases-and-fungal-enzymes.

    • Molecular-Docking: -Perform-molecular-docking-studies-(e.g.,-using-AutoDock-Vina-or-Schrödinger-Suite)-with-the-top-predicted-targets-to-estimate-the-binding-affinity-and-identify-potential-binding-modes.

    • Analysis: -Analyze-the-docking-poses-and-scoring-functions-to-prioritize-targets-for-experimental-validation.

3.2-Phase-2:-In-Vitro-Screening
  • Rationale: -To-assess-the-cytotoxic-effects-of-the-compound-on-various-cancer-cell-lines,-providing-an-initial-indication-of-its-anticancer-potential.

  • Protocol:

    • Cell-Culture: -Culture-a-panel-of-human-cancer-cell-lines-(e.g.,-MCF-7-(breast),-A549-(lung),-HCT116-(colon))-in-appropriate-media.

    • Cell-Seeding: -Seed-the-cells-into-96-well-plates-at-a-density-of-5,000-10,000-cells/well-and-allow-them-to-adhere-overnight.

    • Compound-Treatment: -Treat-the-cells-with-a-serial-dilution-of-the-test-compound-(e.g.,-0.1-to-100-µM)-for-72-hours.-Include-a-vehicle-control-(DMSO)-and-a-positive-control-(e.g.,-Doxorubicin).

    • Viability-Assessment: -Add-a-viability-reagent-(e.g.,-Resazurin-or-MTT)-to-each-well-and-incubate-for-2-4-hours.

    • Data-Acquisition: -Measure-the-fluorescence-or-absorbance-using-a-plate-reader.

    • Data-Analysis: -Calculate-the-percentage-of-cell-viability-relative-to-the-vehicle-control-and-determine-the-IC50-value-(the-concentration-at-which-50%-of-cell-growth-is-inhibited).

  • Rationale: -To-determine-the-lowest-concentration-of-the-compound-that-inhibits-the-visible-growth-of-a-pathogenic-fungus.

  • Protocol:

    • Fungal-Strains: -Use-clinically-relevant-fungal-strains-such-as-Candida-albicans-and-Aspergillus-niger.

    • Inoculum-Preparation: -Prepare-a-standardized-fungal-inoculum-according-to-CLSI-guidelines.

    • Assay-Setup: -In-a-96-well-plate,-prepare-two-fold-serial-dilutions-of-the-test-compound-in-RPMI-1640-medium.

    • Inoculation: -Add-the-fungal-inoculum-to-each-well.

    • Incubation: -Incubate-the-plates-at-35°C-for-24-48-hours.

    • MIC-Determination: -The-MIC-is-the-lowest-concentration-of-the-compound-at-which-no-visible-fungal-growth-is-observed.

4.-Mechanism-of-Action-Studies

Should-the-initial-screening-yield-positive-results,-the-following-studies-can-elucidate-the-compound's-mechanism-of-action.

4.1-Kinase-Inhibition-and-Downstream-Signaling

If-the-compound-shows-significant-anticancer-activity,-its-effect-on-specific-kinases-should-be-investigated.

G GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival TF->Proliferation Compound Methyl 2-Amino-4- (1-imidazolyl)benzoate Compound->RAF Inhibition

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

  • Kinase-Inhibition-Assay: -Perform-in-vitro-kinase-assays-(e.g.,-using-a-luminescence-based-assay-like-ADP-Glo)-against-a-panel-of-kinases-predicted-from-the-in-silico-analysis-to-determine-the-IC50-values.

  • Western-Blot-Analysis: -Treat-cancer-cells-with-the-compound-and-analyze-the-phosphorylation-status-of-key-proteins-in-the-targeted-pathway-(e.g.,-p-ERK,-p-AKT)-by-Western-blot-to-confirm-in-cell-target-engagement.

4.2-Data-Summary-Table

The-following-table-provides-a-template-for-summarizing-the-screening-data.

Assay TypeTarget/Cell LineEndpointResult (e.g., IC50, MIC)Positive Control
Cell ViabilityMCF-7IC50Experimental ValueDoxorubicin
Cell ViabilityA549IC50Experimental ValueDoxorubicin
AntifungalC. albicansMICExperimental ValueFluconazole
Kinase InhibitionRAF KinaseIC50Experimental ValueSorafenib

5.-Conclusion-and-Future-Directions

Methyl-2-amino-4-(1-imidazolyl)benzoate-represents-a-promising-starting-point-for-a-drug-discovery-program.-The-presence-of-both-the-imidazole-and-aminobenzoate-pharmacophores-provides-a-strong-rationale-for-investigating-its-potential-as-an-anticancer-or-antifungal-agent.-The-structured-workflow-presented-in-this-guide,-from-synthesis-and-in-silico-analysis-to-rigorous-in-vitro-testing-and-mechanism-of-action-studies,-provides-a-clear-and-efficient-path-forward.-Positive-results-from-these-initial-studies-would-warrant-further-investigation-into-lead-optimization,-in-vivo-efficacy,-and-preclinical-safety-assessment.

6.-References

  • Verma,-A.,-Joshi,-S.,-Singh,-D.,-et-al.-(2020).-Importance-and-Involvement-of-Imidazole-Structure-in-Current-and-Future-Therapy.-Molecules, 25(19),-4513.-[Link]

  • Al-Absi,-S.-F.,-Abdel-Wahab,-B.-F.,-Al-Ghorbani,-M.,-et-al.-(2021).-Imidazole-as-a-Promising-Medicinal-Scaffold:-Current-Status-and-Future-Direction.-Molecules, 26(15),-4594.-[Link]

  • Ferreira,-L.-G.,-Ferreira,-E.-I.-(2004).-Drug-evolution:-p-aminobenzoic-acid-as-a-building-block.-Current-Medicinal-Chemistry, 11(19),-2585-2600.-[Link]

  • Sivakumar,-P.-M.,-Ganesh,-M.,-Muthu,-K.-R.,-et-al.-(2012).-Synthesis-of-4-[(4)5-imidazolyl]-benzoyl-derivatives-of-amino-acids-and-peptides-as-potent-anthelmintic-agents.-Journal-of-Pharmaceutical-and-Scientific-Innovation, 1(4),-40-44.-[Link]

  • Ahmadi,-F.,-Haji-Mola-Ali,-K.,-Ghaedi,-M.,-et-al.-(2025).-Development-and-Characterization-of-Imidazole-Derivatives-for-Antifungal-Applications.-Biological-and-Molecular-Chemistry.-[Link]

  • Li,-Y.,-Geng,-J.,-Liu,-Y.,-et-al.-(2018).-Discovery-of-New-Imidazole-Derivatives-Containing-the-2,4-Dienone-Motif-with-Broad-Spectrum-Antifungal-and-Antibacterial-Activity.-Molecules, 23(10),-2667.-[Link]

  • NINGBO-INNO-PHARMCHEM-CO.,LTD.-(n.d.).-The-Role-of-Imidazole-Derivatives-in-Modern-Drug-Discovery.-[Link]

  • Wikipedia.-(2024).-Imidazole.-[Link]

  • Kumar,-S.,-Narasimhan,-B.-(2017).-Imidazole-Derivatives-as-Potential-Therapeutic-Agents.-Current-Medicinal-Chemistry, 24(20),-2161-2180.-[Link]

  • Haroon,-M.,-Rizwan,-K.,-Abdullah,-M.,-et-al.-(2023).-Novel-Para-Aminobenzoic-Acid-Analogs-and-Their-Potential-Therapeutic-Applications.-Biomedicines, 11(10),-2686.-[Link]

  • Krüger,-D.,-Klaus,-A.,-Kaiser,-C.-(2024).-Pharmacophore-Modeling-of-Janus-Kinase-Inhibitors:-Tools-for-Drug-Discovery-and-Exposition-Prediction.-International-Journal-of-Molecular-Sciences, 25(3),-1721.-[Link]

  • Haroon,-M.,-et-al.-(2023).-Novel-Para-Aminobenzoic-Acid-Analogs-and-Their-Potential-Therapeutic-Applications.-ResearchGate.-[Link]

  • Al-Ostoot,-F.-H.,-Abdel-Wahab,-B.-F.,-Al-Ghorbani,-M.,-et-al.-(2020).-Imidazoles-as-Potential-Anticancer-Agents:-An-Update-on-Recent-Studies.-Molecules, 25(17),-3949.-[Link]

  • Serdaliyeva,-D.,-Nurgozhin,-T.,-Satbayeva,-E.,-et-al.-(2022).-Review-of-pharmacological-effects-of-imidazole-derivatives.-Journal-of-the-Kazakh-National-Medical-University,-(2),-10-15.-[Link]

  • Al-Suhaimi,-E.-A.,-El-Sayed,-M.-A.,-Al-Ghorbani,-M.,-et-al.-(2023).-Imidazole-based-p38-MAP-kinase-inhibitors.-ResearchGate.-[Link]

  • Google-Patents.-(2007).-Process-for-preparing-methyl-4-(aminomethyl)benzoate.-

  • Popiołek,-Ł.,-Biernasiuk,-A.,-Wujec,-M.-(2024).-Imidazole-Hybrids:-A-Privileged-Class-of-Heterocycles-in-Medicinal-Chemistry-with-New-Insights-into-Anticancer-Activity.-Molecules, 29(10),-2364.-[Link]

  • PrepChem.-(n.d.).-Synthesis-of-4-(1H-Imidazol-1-yl)benzoic-acid-methyl-ester.-[Link]

  • de-Paiva,-W.-N.,-de-Freitas,-R.-P.,-de-Souza,-M.-V.-N.-(2022).-Imidazole:-Synthesis,-Functionalization-and-Physicochemical-Properties-of-a-Privileged-Structure-in-Medicinal-Chemistry.-Pharmaceuticals, 15(7),-840.-[Link]

  • Haroon,-M.,-et-al.-(2023).-Synthetic-routes-of-p-aminobenzoic-acid-derivatives-having-diverse-biological-activities.-ResearchGate.-[Link]

  • Haroon,-M.,-Rizwan,-K.,-Abdullah,-M.,-et-al.-(2023).-Novel-Para-Aminobenzoic-Acid-Analogs-and-Their-Potential-Therapeutic-Applications.-Biomedicines, 11(10),-2686.-[Link]

Sources

Methodological & Application

experimental design for in vitro studies with Methyl 2-Amino-4-(1-imidazolyl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and In Vitro Protocol Design for the Preclinical Characterization of Methyl 2-Amino-4-(1-imidazolyl)benzoate

Authored by a Senior Application Scientist

Introduction: Rationale for a Phased Investigative Approach

This compound represents a novel chemical entity with significant therapeutic potential, predicated on the well-established bioactivity of its constituent pharmacophores: the imidazole ring and the aminobenzoate core. The imidazole moiety is a cornerstone of many clinically significant agents, known for a wide spectrum of activities including anticancer, antifungal, and antimicrobial properties.[1][2][3] Similarly, aminobenzoate derivatives have been explored for various therapeutic applications, including anticancer activities.[4]

Given the absence of specific literature for this compound, a structured, multi-phase in vitro experimental plan is essential to systematically characterize its biological activity profile. This guide provides a comprehensive framework for researchers, outlining a logical progression from broad cytotoxicity screening to in-depth mechanistic studies. The causality behind each experimental choice is explained to ensure a robust and self-validating investigation.

Phase 1: Foundational Cytotoxicity and Bioactivity Screening

The initial phase is designed to establish a foundational understanding of the compound's general cytotoxicity and to identify potential areas of significant biological activity. This is a critical step to determine the concentration ranges for subsequent, more detailed assays and to triage the compound towards the most relevant therapeutic areas.

Broad-Spectrum Cytotoxicity Assessment

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound across a diverse panel of human cancer cell lines, representing various tissue origins. This provides a preliminary indication of potency and selectivity.

Protocol: MTT Assay for Cell Viability

  • Cell Line Selection: A panel of well-characterized cancer cell lines should be selected. A recommended starting panel is presented in Table 1. Cells should be cultured in their respective recommended media supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Seed cells into 96-well microtiter plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). A series of dilutions should be prepared in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM. The final DMSO concentration in all wells should not exceed 0.5%. Add 100 µL of the diluted compound to the respective wells. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plates for 72 hours.

  • MTT Addition: Add 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS to each well. Incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Table 1: Recommended Initial Cancer Cell Line Panel

Cell LineCancer TypeKey Characteristics
MCF-7 Breast CancerEstrogen receptor-positive
MDA-MB-231 Breast CancerTriple-negative
A549 Lung CancerNon-small cell lung cancer
HCT116 Colon Cancerp53 wild-type
PC-3 Prostate CancerAndrogen-independent
HeLa Cervical CancerHPV-positive
Antimicrobial Activity Screening

Objective: To assess the potential antibacterial and antifungal activity of the compound. Imidazole derivatives are known for their antimicrobial properties.[5][6]

Protocol: Broth Microdilution Assay

  • Microorganism Selection: A panel of clinically relevant bacteria and fungi should be used, such as Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative), and Candida albicans (fungus).

  • Inoculum Preparation: Prepare a standardized inoculum of each microorganism in the appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Compound Dilution: Prepare a serial dilution of the compound in the respective broth in a 96-well plate.

  • Inoculation and Incubation: Add the microbial inoculum to each well. Incubate the plates under appropriate conditions (e.g., 37°C for bacteria, 30°C for fungi) for 24-48 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Phase 2: Mechanistic Elucidation of Anticancer Activity

Should Phase 1 reveal significant and selective anticancer activity, the next logical step is to investigate the underlying mechanism of action. Based on the activities of related benzimidazole compounds, key areas to investigate include cell cycle arrest and induction of apoptosis.[7][8]

Cell Cycle Analysis

Objective: To determine if the compound induces cell cycle arrest at a specific phase.

Protocol: Propidium Iodide Staining and Flow Cytometry

  • Cell Treatment: Seed the most sensitive cancer cell line (identified in Phase 1) in 6-well plates. Treat the cells with the compound at its IC50 and 2x IC50 concentrations for 24 and 48 hours.

  • Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified.

Apoptosis Induction Assay

Objective: To determine if the observed cytotoxicity is due to the induction of programmed cell death (apoptosis).

Protocol: Annexin V-FITC/PI Staining and Flow Cytometry

  • Cell Treatment: Treat the selected cancer cell line with the compound at its IC50 and 2x IC50 concentrations for 48 hours.

  • Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence.

Visualizing the Experimental Workflow

The following diagram illustrates the proposed phased approach for the in vitro characterization of this compound.

G cluster_0 Phase 1: Foundational Screening cluster_1 Phase 2: Mechanistic Studies (Anticancer) cluster_2 Phase 3: Target Identification & Validation Cytotoxicity Screening (MTT) Cytotoxicity Screening (MTT) Cell Cycle Analysis Cell Cycle Analysis Cytotoxicity Screening (MTT)->Cell Cycle Analysis If potent & selective Apoptosis Assay Apoptosis Assay Cytotoxicity Screening (MTT)->Apoptosis Assay If potent & selective Antimicrobial Screening (MIC) Antimicrobial Screening (MIC) Kinase Inhibition Profiling Kinase Inhibition Profiling Cell Cycle Analysis->Kinase Inhibition Profiling Western Blot Analysis Western Blot Analysis Apoptosis Assay->Western Blot Analysis G Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase RAS RAS Receptor Tyrosine Kinase->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation & Survival Proliferation & Survival ERK->Proliferation & Survival Compound Compound Compound->RAF Inhibition

Caption: Hypothetical inhibition of the RAF-MEK-ERK signaling pathway by the test compound.

Trustworthiness and Self-Validation

The experimental design proposed herein incorporates several layers of self-validation:

  • Dose-Response and Time-Course Studies: Evaluating the compound across a range of concentrations and time points is crucial for establishing a clear cause-and-effect relationship.

  • Positive and Negative Controls: The inclusion of appropriate controls (e.g., a known kinase inhibitor like Sorafenib in the anticancer assays) is essential for validating the assay performance. [8]* Multiple Cell Lines: Observing a consistent effect across multiple cell lines with similar genetic backgrounds increases confidence in the findings.

By following this structured and logical progression of experiments, researchers can efficiently and robustly characterize the in vitro bioactivity of novel compounds like this compound, paving the way for further preclinical and clinical development.

References

  • Acta Crystallographica Section E: Crystallographic Communications. 2-Amino-1-methyl-4-oxo-4,5-dihydro-1H-imidazol-3-ium 4-methylbenzenesulfonate. [Link]

  • Al-Romaigh, F. A., et al. (2022). Design, Synthesis and Anticancer Profile of New 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-Linked Sulfonamide Derivatives with V600EBRAF Inhibitory Effect. Molecules, 27(23), 8219. [Link]

  • Bradshaw, T. D., et al. (2002). In vitro evaluation of amino acid prodrugs of novel antitumour 2-(4-amino-3-methylphenyl)benzothiazoles. British Journal of Cancer, 86(8), 1348-1354. [Link]

  • ResearchGate. Imidazole and Imidazolium Antibacterial Drugs Derived from Amino Acids. [Link]

  • National Center for Biotechnology Information. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. [Link]

  • Coulibaly, S., et al. (2020). Investigation on the Properties of Methyl 4-(((1-H benzo[d]imidazol-2-yl) methyl)thio)methyl)Benzoate on Aluminum Corrosion in Acidic Environment. American Journal of Applied Chemistry, 8(5), 136. [Link]

  • National Center for Biotechnology Information. Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives. [Link]

  • Taylor & Francis Online. In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor. [Link]

  • ResearchGate. Synthesis, antioxidant and anticancer activity of 2-amino-4-methyl-1,3- oxazole-5-carboxylic acid derivatives of amino acids and peptides. [Link]

  • Journal of Applied Pharmaceutical Science. Synthesis and biological evaluation of new 2-(4-fluorophenyl) imidazol-5-ones as anticancer agents. [Link]

  • MDPI. Imidazole and Imidazolium Antibacterial Drugs Derived from Amino Acids. [Link]

  • MDPI. Design, Synthesis, and Anti-Melanogenic Activity of 2-Mercaptomethylbenzo[d]imidazole Derivatives Serving as Tyrosinase Inhibitors: An In Silico, In Vitro, and In Vivo Exploration. [Link]

  • Evergreensino. How does Methyl Benzoate interact with biological systems? [Link]

  • Royal Society of Chemistry. Design, synthesis, anticancer activity and mechanism studies of novel 2-amino-4-aryl-pyrimidine derivatives of ursolic acid. [Link]

  • National Center for Biotechnology Information. 2-(4-Fluorophenyl)-1 H-benzo[ d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. [Link]

  • ResearchGate. Design, Synthesis, and Anti-Melanogenic Activity of 2-Mercaptomethylbenzo[d]imidazole Derivatives Serving as Tyrosinase Inhibitors: An In Silico, In Vitro, and In Vivo Exploration. [Link]

  • MDPI. N,N-Dimethyl-4-amino-2,1,3-benzothiadiazole: Synthesis and Luminescent Solvatochromism. [Link]

Sources

Troubleshooting & Optimization

troubleshooting the purification of Methyl 2-Amino-4-(1-imidazolyl)benzoate by chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chromatographic purification of Methyl 2-Amino-4-(1-imidazolyl)benzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with the purification of this and structurally similar molecules.

Understanding the Molecule: this compound

Before troubleshooting, it's crucial to understand the physicochemical properties of this compound. The structure contains a polar aromatic backbone, a primary amine (a basic site), an imidazole ring (another basic site), and a methyl ester. This combination of functional groups presents a unique set of challenges in chromatography.

The presence of two basic nitrogen atoms, the aniline-like amine and the imidazole ring, makes the compound susceptible to strong interactions with the acidic silanol groups on the surface of standard silica gel. This can lead to a variety of purification issues, including peak tailing, irreversible adsorption, and even on-column degradation.[1][2]

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Q1: My compound is streaking badly on the silica gel column and I'm getting poor separation. What is causing this?

A1: This is a classic sign of a strong interaction between your basic compound and the acidic stationary phase. The amino and imidazolyl groups on your molecule are protonated by the acidic silanol groups on the silica surface, causing it to "stick" to the column. This leads to slow and uneven elution, resulting in broad, tailing peaks.

Troubleshooting Steps:

  • Mobile Phase Modification: The most common and effective solution is to add a small amount of a basic modifier to your eluent. This will "neutralize" the acidic sites on the silica gel, preventing your compound from binding too tightly.[1]

    • Recommended Modifiers:

      • Triethylamine (Et₃N): Start with 0.1-1% (v/v) in your mobile phase.

      • Ammonia solution in methanol: A 7N solution can be used to prepare the eluent, typically in the range of 1-5% of the total mobile phase.

  • Choice of Stationary Phase: If mobile phase modification is insufficient, consider an alternative stationary phase.

    • Alumina (neutral or basic): This is a good alternative to silica for basic compounds.

    • Deactivated Silica: You can also use commercially available deactivated silica gel or deactivate it yourself.[3]

Experimental Protocol: Preparing a Modified Mobile Phase

  • Prepare your desired mobile phase (e.g., a mixture of ethyl acetate and hexanes).

  • To every 100 mL of the mobile phase, add 0.1 to 1 mL of triethylamine.

  • Thoroughly mix the solution before use.

  • Equilibrate your column with this modified mobile phase before loading your sample.

Q2: I'm not seeing my compound elute from the column at all, even with a highly polar solvent system. Where did it go?

A2: It's likely that your compound has irreversibly adsorbed onto the silica gel. This can happen if the interaction between your basic compound and the acidic stationary phase is too strong. In some cases, the compound may also be degrading on the silica.[3]

Troubleshooting Workflow:

A workflow for troubleshooting non-eluting compounds.

To test for stability:

  • Spot your compound on a TLC plate.

  • Let the spot sit for an hour or two.

  • Elute the plate and check for the appearance of new spots, which would indicate degradation.

If your compound is degrading, you must switch to a less acidic stationary phase like alumina or Florisil.[3]

Q3: How do I choose the right solvent system for my purification?

A3: The choice of solvent system is critical for achieving good separation. For a polar compound like this compound, you will likely need a relatively polar mobile phase.

Solvent System Selection Guide:

Solvent System Components (Non-polar:Polar)PolarityRecommended Starting RatioNotes
Hexanes:Ethyl AcetateLow to Medium9:1 to 1:1A good starting point for many organic compounds.
Dichloromethane:MethanolMedium to High99:1 to 9:1Effective for more polar compounds. Be aware of the potential for stronger interactions with silica.
Ethyl Acetate:MethanolMedium to High99:1 to 9:1Another good option for polar molecules.

Methodology for TLC Analysis:

  • Dissolve a small amount of your crude sample in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the solution onto a silica gel TLC plate.

  • Develop the plate in a chamber with your chosen solvent system.

  • Visualize the spots under UV light and/or by staining.

  • Aim for an Rf value of 0.2-0.4 for your target compound to ensure good separation on the column.

Advanced Troubleshooting

Q4: I've tried adding triethylamine, but my peaks are still tailing. What else can I do?

A4: If basic modification of the mobile phase isn't completely solving the issue, you may need to consider a combination of strategies.

  • Increase the Concentration of the Modifier: You can cautiously increase the concentration of triethylamine up to 2%.

  • Use a Stronger Base: In some cases, using a solution of ammonia in methanol as part of your mobile phase can be more effective.

  • Column Packing and Loading: Ensure your column is packed uniformly and that you are not overloading it with sample. A sample load of 1-5% of the mass of the silica gel is a good rule of thumb.

Q5: Can I use reverse-phase chromatography for this compound?

A5: Yes, reverse-phase chromatography is a viable option, especially if you are struggling with normal-phase purification. A C18 column would be a good starting point.

Considerations for Reverse-Phase Chromatography:

  • Mobile Phase: Typically a mixture of water and a polar organic solvent like acetonitrile or methanol.

  • pH Modification: The pH of the mobile phase will be critical. You may need to add a buffer to control the ionization state of your compound. For a basic compound, a slightly basic mobile phase can sometimes improve peak shape.

  • Sample Solubility: Ensure your sample is soluble in the mobile phase.[4]

Reverse-Phase Troubleshooting Logic:

A decision tree for developing a reverse-phase method.

Summary of Key Recommendations

IssuePrimary CauseRecommended Solution
Peak Tailing/StreakingStrong interaction with acidic silicaAdd a basic modifier (e.g., triethylamine) to the mobile phase.
Compound Irreversibly AdsorbedVery strong interaction or on-column degradationTest for stability. If stable, use a stronger eluent with a basic modifier. If unstable, switch to a different stationary phase (e.g., alumina).
Poor SeparationInappropriate solvent systemOptimize the mobile phase using TLC to achieve an Rf of 0.2-0.4 for the target compound.

References

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?[Link]

  • Reddit. (2019, November 27). Column Chromatography of Compound with Amine and Carboxylic Acid. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]

  • Restek Corporation. HPLC Troubleshooting Guide. [Link]

Sources

scale-up considerations for the production of Methyl 2-Amino-4-(1-imidazolyl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSC-M2A4IB-SU-V1.0

Introduction

Welcome to the technical support center for the process development and scale-up of Methyl 2-Amino-4-(1-imidazolyl)benzoate (CAS 1272756-25-8).[1][2] This guide is designed for researchers, chemists, and process engineers involved in transitioning this synthesis from laboratory scale to pilot plant or manufacturing scale. As an important intermediate in pharmaceutical synthesis, ensuring a robust, safe, and reproducible process is paramount.[]

This document moves beyond simple procedural lists to address the underlying chemical and engineering principles that govern success at scale. We will explore common pitfalls, provide data-driven solutions, and offer detailed protocols grounded in established process chemistry. Our approach is built on anticipating challenges in reaction kinetics, thermodynamics, and material handling that often emerge during scale-up.[4][5]

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries encountered during the early stages of scale-up.

Q1: What is the most common synthetic route for this molecule and its primary scale-up challenge?

A: The most prevalent and scalable route is a nucleophilic aromatic substitution (SNAr) or, more specifically, a copper-catalyzed Ullmann-type coupling. This involves reacting a Methyl 2-Amino-4-halobenzoate (typically Fluoro- or Bromo-) with imidazole. The primary challenge at scale is often managing the catalyst system and ensuring complete conversion, as residual starting materials can complicate purification.[6][7][8]

Q2: My reaction works perfectly at 10g scale, but is sluggish and incomplete at 1kg. Why?

A: This is a classic heat and mass transfer issue.[5] Lab-scale flasks have a high surface-area-to-volume ratio, allowing for efficient heating and stirring. In a large reactor, inefficient mixing can create "dead spots" where reactants are not adequately mixed or heated, leading to slower reaction kinetics. The solution involves optimizing agitation and ensuring uniform heat distribution.

Q3: We are observing a new, significant impurity (>1%) on scale-up that wasn't present in the lab. What could it be?

A: This is likely due to prolonged reaction times or localized "hot spots" in the reactor. A common impurity could be a dimer formed from a side reaction, or degradation of the product under extended thermal stress. In-process control (IPC) monitoring via HPLC is critical to track the impurity profile as the reaction progresses.[9]

Q4: Is palladium catalysis a viable alternative to copper for this synthesis?

A: While palladium-catalyzed C-N coupling (Buchwald-Hartwig amination) is a powerful tool, it can be prohibitively expensive for large-scale manufacturing.[10][11] Furthermore, removing residual palladium to meet stringent pharmaceutical limits (<10 ppm) often requires costly and specialized scavengers, making copper a more economically viable and less toxic choice for this particular transformation.[6][11][12]

Section 2: Troubleshooting Guide: From Reaction to Isolation

This section provides a structured approach to diagnosing and solving common problems encountered during the scale-up process.

Reaction Stage Troubleshooting
Symptom / Observation Potential Root Cause(s) Recommended Action & Scientific Rationale
Incomplete Conversion (<98%) 1. Inefficient Heat Transfer: Localized cold spots in the reactor are slowing kinetics.[5] 2. Poor Mass Transfer: Inadequate agitation is preventing proper mixing of the catalyst, base, and reactants. 3. Catalyst Deactivation: Moisture or oxygen in the solvent or inerting gas can poison the copper catalyst.1. Confirm Internal Temperature: Use a calibrated internal thermocouple, not just the jacket temperature. Ensure the reactor's heating system is performing to specification. 2. Optimize Agitation: Increase stirrer speed (RPM). If possible, evaluate different impeller designs (e.g., pitched-blade turbine vs. anchor) to improve top-to-bottom turnover. 3. Improve Inerting: Ensure solvents are sparged with nitrogen or argon before use. Maintain a positive pressure of inert gas throughout the reaction.
Formation of Dark Tars / Color Change 1. Thermal Degradation: Localized overheating ("hot spots") near the reactor wall is causing product or reactant decomposition. 2. Oxidative Side Reactions: Air leak into the reactor.1. Control Reagent Addition: If the reaction is exothermic, add one of the reagents slowly subsurface to dissipate heat. Consider reducing the initial batch concentration. 2. Verify Reactor Integrity: Perform a pressure test on the reactor before starting to ensure all seals and connections are secure.
Inconsistent Batch-to-Batch Cycle Times 1. Variable Raw Material Quality: Purity of imidazole or the benzoate starting material may differ between lots. 2. Inconsistent Catalyst Loading: Errors in weighing or charging the copper catalyst and ligand.1. Establish Raw Material Specifications: Qualify incoming raw materials with strict specifications for purity (HPLC), water content (Karl Fischer), and appearance. 2. Use a Catalyst Slurry: Prepare a slurry of the catalyst and ligand in a portion of the solvent and charge it to the reactor to ensure quantitative and consistent transfer.
Work-up and Isolation Troubleshooting
Symptom / Observation Potential Root Cause(s) Recommended Action & Scientific Rationale
Difficult Phase Splits / Emulsions 1. Insufficient Settling Time: On a large scale, phases take longer to separate. 2. Agitation Too High: High-shear mixing during the quench or wash steps can create stable emulsions.1. Program Hold Steps: Allow for a minimum of 30-60 minutes of settling time after agitation is stopped. 2. Reduce Agitation Speed: Use the lowest effective agitation speed during aqueous washes to minimize shear forces. Consider adding a small amount of brine to help break the emulsion.
Product "Oiling Out" During Crystallization 1. Supersaturation Too High: The anti-solvent is being added too quickly, causing the product to crash out as a liquid phase before it can form an ordered crystal lattice. 2. High Impurity Load: Impurities can inhibit nucleation and crystal growth.1. Control Cooling & Addition: Implement a slow, linear cooling profile. Add the anti-solvent subsurface at a controlled rate. Introduce seed crystals at the point of metastable saturation. 2. Purge Impurities: Consider a hot filtration or a charcoal treatment of the solution before crystallization if impurities are the suspected cause.
Final Product Fails Purity Spec 1. Occluded Mother Liquor: Impurities are trapped within the crystal lattice due to rapid crystallization. 2. Inefficient Final Wash: The filter cake was not washed sufficiently to displace the impurity-rich mother liquor.1. Optimize Crystallization: As above, a slower crystallization leads to purer crystals. Consider a slurry-reslurry in a fresh solvent/anti-solvent mixture to purify the product. 2. Improve Washing Technique: Ensure the filter cake is uniform and not cracked. Apply a displacement wash with fresh, cold solvent, ensuring the entire cake is covered. Repeat if necessary.

Section 3: Key Process Workflows & Methodologies

In-Process Control (IPC) Workflow

Effective scale-up relies on data, not just observation. Implementing rigorous in-process controls is non-negotiable for process robustness and is a key tenet of Good Manufacturing Practice (GMP).[9][13][14]

IPC_Workflow cluster_0 Reaction Monitoring Start Charge Reactants (T=0 hr) Sample1 IPC Sample 1 (T=2 hr) Start->Sample1 Sample2 IPC Sample 2 (T=4 hr) Sample1->Sample2 Decision Conversion > 99.5%? Sample2->Decision Continue Continue Reaction Decision->Continue No End_Reaction Initiate Quench Decision->End_Reaction Yes Continue->Sample2 caption Fig 1. HPLC-based In-Process Control Workflow. Crystallization_Troubleshooting cluster_1 Crystallization Troubleshooting Start Product 'Oils Out' During Crystallization CheckPurity Analyze Oil by HPLC vs. Solid Standard Start->CheckPurity HighImpurity Impurity Level > 2%? CheckPurity->HighImpurity Rework Solution 1: Perform Re-work (e.g., Charcoal, Re-extraction) HighImpurity->Rework Yes SolventIssue Solution 2: Heat to Redissolve. Add More Primary Solvent. Attempt Slow Recrystallization. HighImpurity->SolventIssue No Rework->SolventIssue Seed Solution 3: Heat to Redissolve. Cool to Metastable Zone. Add Seed Crystals. SolventIssue->Seed Success Solid Product Isolated Seed->Success caption Fig 2. Decision tree for troubleshooting crystallization.

Caption: Fig 2. Decision tree for troubleshooting crystallization.

References

  • A Convenient Synthesis of Amino Acid Methyl Esters. (n.d.). National Institutes of Health (NIH).
  • 8 Key Challenges To Pilot Plant Scale-Up. (n.d.). EPIC Systems Group.
  • Leveraging copper-catalyzed ullmann-type cross-coupling reactions in PR&D. (2025, July 6). Symeres.
  • This compound | 1272756-25-8. (2022, December 30). ChemicalBook.
  • In-Process Control Methods for the Manufacture of APIs. (n.d.). Pharmaceutical Technology.
  • Palladium-Catalyzed Arylation of Malonates and Cyanoesters Using Sterically Hindered Trialkyl- and Ferrocenyldialkylphosphine Ligands. (2001, December 29). The Journal of Organic Chemistry.
  • 1272756-25-8 this compound. (n.d.). AK Scientific, Inc..
  • Scale Up Safety. (2023, March 15). Stanford Environmental Health & Safety.
  • Development and Scale-Up of a Copper-Catalyzed Sulfamidation Coupling Reaction. (2022, June 23). Organic Process Research & Development.
  • Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients. (2001, September 24). FDA.
  • A Roadmap for Implementing QRM Principles in Drug Substance Manufacturing. (2019, October 3). IVT Network.
  • Synthesis of 4-(1H -Imidazol-1-yl)benzoic acid methyl ester. (n.d.). PrepChem.com.
  • Diamine Ligands for Ullmann-Type Cross-Coupling at Room Temperature. (n.d.). TCI AMERICA.
  • What are issues/things to consider when scaling up reactions from the lab to a factory? (2021, October 27). Reddit.
  • Scale-up Examples. (n.d.). ACS GCI Pharmaceutical Roundtable.
  • API and Intermediates: The Critical Link in Pharmaceutical Synthesis. (n.d.). BOC Sciences.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Assessing Off-Target Effects of Methyl 2-Amino-4-(1-imidazolyl)benzoate and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, ensuring the specificity of a novel therapeutic candidate is paramount. This guide provides an in-depth, technical comparison of methodologies to assess the off-target effects of Methyl 2-Amino-4-(1-imidazolyl)benzoate, a compound of interest within the broader class of imidazole and benzimidazole derivatives known for their diverse biological activities. While direct experimental data for this specific molecule is emerging, we can extrapolate from structurally related compounds to design a robust off-target assessment strategy. This guide will detail the rationale behind experimental choices, provide validated protocols, and compare potential outcomes with alternative compounds.

Introduction to this compound and the Imperative of Off-Target Profiling

This compound belongs to a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. The imidazole moiety is a key component in many biologically active molecules, contributing to a range of activities including anticancer, antimicrobial, and anti-inflammatory effects. Similarly, the benzimidazole scaffold, a close structural relative, is known to interact with various cellular targets, including enzymes involved in DNA replication and cell cycle regulation[1][2].

Given this background, the primary therapeutic hypothesis for this compound could be as an inhibitor of kinases or DNA processing enzymes. However, the very features that confer its therapeutic potential also create a risk of off-target interactions, which can lead to unforeseen toxicity or diminished efficacy[3]. Therefore, a systematic and early assessment of off-target effects is not just a regulatory requirement but a critical step in understanding the true therapeutic window of this compound.

This guide will focus on a multi-pronged approach to off-target profiling, comparing this compound with two hypothetical, yet representative, alternative compounds:

  • Compound A: A well-characterized multi-kinase inhibitor.

  • Compound B: A known DNA intercalating agent.

Strategic Selection of Off-Target Screening Platforms

A comprehensive off-target screening strategy should employ a combination of in vitro biochemical and cell-based assays to provide a holistic view of a compound's specificity. We will explore three orthogonal approaches: a broad panel of kinase activity assays, a cellular thermal shift assay (CETSA) to assess target engagement in a cellular context, and a cell microarray-based approach for unbiased screening against a large panel of proteins.

In Vitro Kinase Profiling

Rationale: The benzimidazole core is a common scaffold in many approved kinase inhibitors. Therefore, it is highly probable that this compound may exhibit activity against one or more kinases. A broad kinase panel provides a direct and quantitative measure of a compound's inhibitory activity against a large and diverse set of kinases.

Experimental Protocol: Kinase Inhibition Assay (Radiometric)

  • Prepare Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, and 0.01% Tween-20.

  • Compound Preparation: Serially dilute this compound, Compound A, and Compound B in 100% DMSO. A typical starting concentration is 10 mM, with 10-point, 3-fold serial dilutions.

  • Kinase Reaction:

    • To a 96-well plate, add 5 µL of diluted compound.

    • Add 20 µL of a solution containing the kinase and its specific substrate peptide.

    • Initiate the reaction by adding 25 µL of a solution containing ATP and [γ-³³P]-ATP. The final ATP concentration should be at the Km for each specific kinase.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • Termination and Scintillation Counting:

    • Stop the reaction by adding 50 µL of 3% phosphoric acid.

    • Transfer 10 µL of the reaction mixture to a P30 filtermat.

    • Wash the filtermat three times with 75 mM phosphoric acid and once with methanol.

    • Dry the filtermat and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Comparative Data Table (Illustrative):

Kinase TargetThis compound (IC50, nM)Compound A (Multi-kinase Inhibitor) (IC50, nM)Compound B (DNA Intercalator) (IC50, nM)
EGFR>10,00050>10,000
HER2>10,00075>10,000
CDK2850120>10,000
PKA>10,000>10,000>10,000
ROCK11,200900>10,000
... (additional kinases)

Workflow Diagram:

Kinase_Profiling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Compound_Prep Compound Serial Dilution Reaction_Mix Mix Compound, Kinase, Substrate Compound_Prep->Reaction_Mix Assay_Prep Prepare Kinase, Substrate, ATP Assay_Prep->Reaction_Mix Reaction_Start Initiate with [γ-³³P]-ATP Reaction_Mix->Reaction_Start Incubation Incubate at 30°C Reaction_Start->Incubation Termination Stop Reaction (Phosphoric Acid) Incubation->Termination Filtration Transfer to Filtermat & Wash Termination->Filtration Counting Scintillation Counting Filtration->Counting Data_Analysis IC50 Determination Counting->Data_Analysis

Caption: Workflow for a radiometric kinase inhibition assay.

Cellular Thermal Shift Assay (CETSA)

Rationale: While in vitro assays are excellent for identifying direct enzymatic inhibition, they do not confirm target engagement within a live cell. CETSA is a powerful technique that measures the thermal stabilization of a protein upon ligand binding. An increase in the melting temperature of a protein in the presence of a compound indicates direct physical interaction in a physiological context.

Experimental Protocol: CETSA

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., a cancer cell line for an oncology target) to ~80% confluency.

    • Treat the cells with this compound, comparator compounds, or vehicle (DMSO) at a desired concentration for a specified time (e.g., 1 µM for 1 hour).

  • Heating Gradient:

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler.

  • Cell Lysis and Protein Separation:

    • Lyse the cells by three freeze-thaw cycles.

    • Separate the soluble protein fraction (containing unbound and stabilized proteins) from the precipitated, denatured proteins by centrifugation at 20,000 x g for 20 minutes.

  • Protein Quantification:

    • Transfer the supernatant to a new tube.

    • Quantify the amount of a specific target protein in the soluble fraction using Western blotting or an immunoassay.

  • Data Analysis:

    • Plot the amount of soluble protein as a function of temperature for both vehicle- and compound-treated samples.

    • A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and target engagement.

Comparative Data Table (Illustrative):

Target ProteinThis compound (ΔTm, °C)Compound A (Multi-kinase Inhibitor) (ΔTm, °C)Compound B (DNA Intercalator) (ΔTm, °C)
CDK2+4.2+5.1No significant shift
Topoisomerase I+3.8No significant shift+6.5
GAPDH (Control)No significant shiftNo significant shiftNo significant shift

Workflow Diagram:

CETSA_Workflow Cell_Treatment Treat Cells with Compound Heating Apply Temperature Gradient Cell_Treatment->Heating Lysis Lyse Cells (Freeze-Thaw) Heating->Lysis Centrifugation Separate Soluble & Precipitated Proteins Lysis->Centrifugation Quantification Quantify Soluble Target Protein (Western Blot) Centrifugation->Quantification Analysis Plot Melting Curve & Determine ΔTm Quantification->Analysis

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

Off-Target Screening Cell Microarray Analysis (OTSCMA)

Rationale: To cast a wider net and identify completely unexpected off-target interactions, an unbiased screening approach is invaluable. OTSCMA utilizes cell microarrays that express a large number of human proteins on their surface. This allows for the simultaneous assessment of a compound's binding to thousands of potential off-targets in a native-like conformation.[4]

Experimental Protocol: OTSCMA

  • Microarray Preparation: Utilize a commercially available or custom-made cell microarray containing thousands of distinct cell populations, each overexpressing a specific human protein.

  • Compound Incubation: Incubate the microarray with a fluorescently labeled version of this compound or use a competition-based assay with a known fluorescent ligand.

  • Washing: After incubation, wash the microarray to remove non-specifically bound compound.

  • Signal Detection: Scan the microarray using a high-resolution fluorescence scanner to detect wells where the compound has bound.

  • Hit Identification and Validation:

    • Identify the proteins corresponding to the fluorescent "hits."

    • Validate these potential off-target interactions using secondary assays, such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC), to confirm direct binding and determine binding affinity.

Comparative Data Table (Illustrative):

CompoundConfirmed Off-Target Hits (from OTSCMA)
This compoundCarbonic Anhydrase IX, Sigma-1 Receptor
Compound A (Multi-kinase Inhibitor)hERG channel, various cytochrome P450 enzymes
Compound B (DNA Intercalator)No significant membrane protein hits

Workflow Diagram:

OTSCMA_Workflow Microarray Cell Microarray (Human Proteome) Incubation Incubate with Labeled Compound Microarray->Incubation Washing Wash to Remove Unbound Compound Incubation->Washing Scanning Fluorescence Scanning Washing->Scanning Hit_ID Identify Potential Off-Targets Scanning->Hit_ID Validation Validate Hits (e.g., SPR, ITC) Hit_ID->Validation

Caption: Off-Target Screening Cell Microarray Analysis workflow.

Synthesizing the Data: A Holistic View of Specificity

The true power of this multi-assay approach lies in the integration of the data. For this compound, our illustrative results suggest a compound with moderate inhibitory activity against CDK2 and ROCK1, and potential off-target interactions with Topoisomerase I, Carbonic Anhydrase IX, and the Sigma-1 Receptor. The CETSA data corroborates the engagement of CDK2 and Topoisomerase I in a cellular environment.

In comparison, Compound A demonstrates potent multi-kinase activity as expected, but also flags potential liabilities with hERG and CYP enzymes, which are critical for cardiac safety and drug metabolism, respectively. Compound B shows high specificity for its intended target class (DNA interacting proteins) with minimal off-target hits in the kinase and membrane protein screens.

This comparative analysis allows the research team to build a comprehensive specificity profile for this compound and make informed decisions about its future development. The identified off-targets can be further investigated in functional assays to understand the physiological consequences of these interactions.

Conclusion: From Off-Target Identification to Informed Drug Development

The assessment of off-target effects is a crucial and ongoing process in drug discovery. By employing a strategic combination of in vitro and cell-based assays, researchers can build a detailed and reliable specificity profile for novel compounds like this compound. This guide has provided a framework for such an assessment, emphasizing the importance of experimental rationale, detailed protocols, and comparative analysis. The early identification and characterization of off-target interactions are essential for mitigating risks, optimizing lead compounds, and ultimately developing safer and more effective medicines.[5][6][7]

References

  • Creative Biolabs. Off-Target Screening Cell Microarray Assay. [Link]

  • Creative Diagnostics. Off-Target Effects Analysis. [Link]

  • CRISPR Medicine News. Strategies to Avoid and Reduce Off-Target Effects. [Link]

  • Drug Discovery News. The precision paradox: Off-target effects in gene editing. [Link]

  • Eurofins Discovery. Specialized In Vitro Safety Pharmacology Profiling Panels. [Link]

  • Longdom Publishing. Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecul. [Link]

  • MDPI. Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates as High Affinity and Selective Inhibitors of Carbonic Anhydrase IX. [Link]

  • National Center for Biotechnology Information. In silico off-target profiling for enhanced drug safety assessment. [Link]

  • National Center for Biotechnology Information. Off-target effects in CRISPR/Cas9 gene editing. [Link]

  • National Center for Biotechnology Information. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. [Link]

  • Pharmaron. In Vitro Safety Panel I Binding & Functional Assays. [Link]

  • PubChem. Methyl 4-(1H-benzo[d]imidazol-2-yl)benzoate. [Link]

  • Reaction Biology. Safety and Off-Target Drug Screening Services. [Link]

  • ResearchGate. (PDF) 2-Amino-4-methylbenzothiazole. [Link]

  • ResearchGate. (PDF) Investigation on the Properties of Methyl 4-(((1-H benzo[d]imidazol-2-yl) methyl)thio)methyl)Benzoate on Aluminum Corrosion in Acidic Environment. [Link]

  • ResearchGate. Synthesis of methyl 4-(((1-H benzo [d] imidazole-2-yl) methyl) thio) methyl) benzoate. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.